molecular formula C7H7BrO B1666278 3-Bromoanisole CAS No. 2398-37-0

3-Bromoanisole

Cat. No. B1666278
CAS RN: 2398-37-0
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
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Description

3-Bromoanisole, also known as m-Bromoanisole, is a clear colorless to pale yellow oily liquid . It is used in chemical reactions as intermediates to obtain target materials such as dyes, pharmaceuticals, perfumes, photoinitiators, and agrochemicals .


Synthesis Analysis

3-Bromoanisole can be synthesized through a reaction between m-bromophenol and dimethyl sulfate . Another process for the preparation of 3-bromoanisole involves methoxydenitrating 3-bromonitrobenzene in the presence of a phase-transfer catalyst .


Molecular Structure Analysis

The molecular formula of 3-Bromoanisole is C7H7BrO .


Chemical Reactions Analysis

3-Bromoanisole is synthesized through a reaction between m-bromophenol and dimethyl sulfate . It is used in chemical reactions as intermediates to obtain target materials .


Physical And Chemical Properties Analysis

3-Bromoanisole has a density of 1.4±0.1 g/cm3, a boiling point of 210.5±0.0 °C at 760 mmHg, and a flash point of 93.3±0.0 °C . It is soluble in alcohol, ether, benzene, and carbon disulfide, but insoluble in water .

Scientific Research Applications

  • Semiconducting Polymer Blends : 3-Bromoanisole is used in the control of morphology and crystallization in semiconducting polymer blends, which is crucial for the development of organic photovoltaic devices (Liu et al., 2012).

  • Spectroscopy and Frequency Analysis : The spectroscopic properties of 3-Bromoanisole have been studied extensively, providing insights into its structural and vibrational characteristics, which are vital for understanding its behavior in various applications (Ramalingam & Periandy, 2011).

  • Molecular Modeling and Nuclear Overhauser Enhancement Spectroscopy : These techniques are utilized for studying the regioselective bromination of 3-Bromoanisole, offering valuable insights into chemical reactivity and structural elucidation, critical for organic chemistry research and education (Andersh, 2000).

  • Dielectric Properties in Mixtures : The study of dielectric behavior in mixtures containing 3-Bromoanisole, such as with 1-propanol, provides important information on molecular interactions and electrical properties, relevant in fields like materials science and electrical engineering (Vankar & Rana, 2018).

  • Synthesis Methods : Research has been conducted on efficient methods for the synthesis of 3-Bromoanisole, which is important for its practical applications in various industrial processes (Zilberman, 2003).

  • Molecular Dynamics and Simulation Studies : These studies on 3-Bromoanisole provide insights into molecular interactions, which are critical for understanding its behavior in different environments and applications (Vankar et al., 2021).

  • Applications in Lithium-Ion Batteries : 3-Bromoanisole has been studied as a novel additive for overcharge protection in lithium-ion batteries, highlighting its potential in enhancing the safety and efficiency of these energy storage devices (Yanqing et al., 2013).

  • Catalysis and Organic Reactions : Studies have explored the use of 3-Bromoanisole in catalytic processes and organic reactions, contributing to the development of more efficient and selective chemical synthesis methods (Ghiaci et al., 2010).

Safety And Hazards

3-Bromoanisole is a combustible liquid. It causes skin irritation and serious eye irritation. Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

3-Bromoanisole is an intermediate in the pharmaceutical field. It is used for producing the analgesic drug Tramadol . As such, its future directions are likely to be influenced by developments in these areas.

properties

IUPAC Name

1-bromo-3-methoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLDWAJLZAAHOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID4044618
Record name 1-Bromo-3-methoxybenzene
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromoanisole
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Vapor Pressure

0.28 [mmHg]
Record name 3-Bromoanisole
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Product Name

3-Bromoanisole

CAS RN

2398-37-0
Record name 3-Bromoanisole
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Record name Benzene, 1-bromo-3-methoxy-
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Record name 3-BROMOANISOLE
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Synthesis routes and methods I

Procedure details

2.9 mmol of parabromo-anisole and 15 cm3 of 1.7 M HF--SbF5 superacid are contacted for 55 hours at ambient temperature in a poly(tetrafluoroethylene) container. Chromatographic analysis of the reaction products shows that a mixture of meta-bromo-phenol (25%) and meta-bromoanisole (40%) is formed, in a 65% yield.
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
poly(tetrafluoroethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture consisting of 53% of meta bromophenol and 47% of para bromophenol (30.15 g, 0.174 mol) was dissolved in 150 ml of 50% sodium hydroxide and 30 ml of water and cooled to 25° C., whereupon a white solid precipitated. The white solid was filtered and slurried with 20 ml of 50% sodium hydroxide and 5 ml of water. The white solid was then crystallized again in a similar manner and methylated with an excess of dimethylsulfate and sodium hydroxide to yield 9.72 g (30%) of meta bromoanisole after distillation, containing less than 2% of the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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